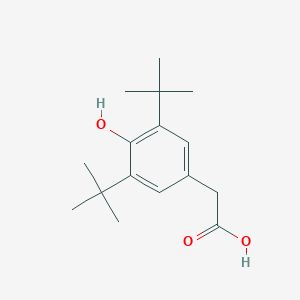

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMGIWHWWWXXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379388 | |

| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-03-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Foreword: Situating a Key Antioxidant within the Hindered Phenol Class

To the dedicated researcher, scientist, or drug development professional, understanding a molecule is not merely about knowing its structure, but about comprehending its behavior, its potential, and its limitations. This guide delves into the chemical properties of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (CAS No. 1611-03-6), a member of the sterically hindered phenolic antioxidant family. These compounds are mainstays in industries ranging from polymer stabilization to cosmetics and pharmaceuticals, prized for their ability to terminate the destructive chain reactions initiated by free radicals.

While this specific acetic acid derivative is less extensively documented in public literature than its close relatives (such as the propionic and benzoic acid analogues), its chemical architecture provides a valuable framework for exploring the core principles of antioxidant activity. This guide will therefore synthesize established knowledge of the hindered phenol class with the specific data available for this compound, offering both concrete data and field-proven insights into its chemical personality. We will address its physicochemical properties, reactivity, and the foundational mechanism of its antioxidant action, while transparently acknowledging where data for this specific molecule is sparse and drawing illustrative comparisons from closely related compounds.

Core Physicochemical & Structural Properties

The identity and fundamental properties of a compound are the bedrock of its application. This compound is a white to cream crystalline powder, and its core identifiers are summarized below.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid | [1] |

| CAS Number | 1611-03-6 | [3] |

| Molecular Formula | C₁₆H₂₄O₃ | [3][4][5] |

| Molecular Weight | 264.36 g/mol | [3][5] |

| Appearance | White to cream crystals or crystalline powder | [1][2] |

| Melting Point | 153.0 - 160.0 °C | [1][2] |

| Predicted pKa | 4.51 ± 0.10 | [4] |

The structural formula, dominated by a phenol ring with two bulky tert-butyl groups flanking the hydroxyl group, is key to its function.

Caption: Chemical structure of the topic molecule.

Synthesis and Purification: A Generalized Approach

The synthesis of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid, for instance, is achieved by reacting the potassium salt of 2,6-di-tert-butylphenol with carbon dioxide under pressure (a variation of the Kolbe-Schmitt reaction). This highlights the reactivity of the phenoxide ion. For the acetic acid derivative, a similar strategy using a two-carbon electrophile would be a rational starting point for synthetic development.

Conceptual Experimental Protocol: Alkylation of 2,6-di-tert-butylphenol

This protocol is a conceptual workflow based on standard organic chemistry principles for C-alkylation of phenols. It is intended for experienced chemists and requires optimization.

-

Deprotonation (Salt Formation):

-

Dissolve 2,6-di-tert-butylphenol in a suitable aprotic solvent (e.g., anhydrous THF or DMF).

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding phenoxide salt. The choice of base is critical; a bulky base can favor O-alkylation, while smaller, harder bases might favor C-alkylation, which is desired here.

-

-

Alkylation:

-

To the stirred solution of the phenoxide, add a suitable two-carbon electrophile, such as ethyl bromoacetate. The reaction may require heating to proceed at a reasonable rate. The goal is to achieve alkylation at the para-position, which is sterically accessible.

-

-

Hydrolysis:

-

After the alkylation is complete (monitored by TLC), the resulting ester intermediate is hydrolyzed to the carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base (e.g., NaOH or KOH) and heating the mixture.

-

-

Work-up and Purification:

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~2. This will precipitate the carboxylic acid product.

-

The crude product is then collected by filtration, washed with cold water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Caption: Conceptual workflow for the synthesis of the title compound.

Spectroscopic Characterization: An Analog-Informed Perspective

Direct, experimentally-verified spectroscopic data (NMR, IR, MS) for this compound is not prevalent in publicly accessible databases. However, for the purpose of structural verification, we can predict the expected spectral features based on its chemical structure and by drawing comparisons with closely related, well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly characteristic.

-

tert-Butyl Protons: A large singlet integrating to 18 protons (two t-Bu groups) would appear in the upfield region, typically around δ 1.4 ppm .

-

Methylene Protons (-CH₂-): A singlet integrating to 2 protons for the methylene group connecting the aromatic ring to the carboxyl group would likely appear around δ 3.5 ppm .

-

Aromatic Protons: A singlet integrating to 2 protons for the two equivalent aromatic hydrogens would be expected in the aromatic region, likely around δ 7.0 ppm .

-

Phenolic Proton (-OH): A broad singlet for the hydroxyl proton, typically around δ 5.0 ppm , though its chemical shift is highly dependent on solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A very broad singlet far downfield, often above δ 10.0 ppm .

-

-

¹³C NMR: The carbon NMR would also show a distinct set of signals.

-

tert-Butyl Carbons: Two signals are expected: one around δ 30 ppm for the methyl carbons and another around δ 34 ppm for the quaternary carbons.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 40-45 ppm .

-

Aromatic Carbons: Four distinct signals for the aromatic carbons would be anticipated: the two equivalent CH carbons, the two equivalent carbons bearing the t-Bu groups, the carbon bearing the hydroxyl group, and the carbon bearing the acetic acid moiety. These would appear in the δ 115-155 ppm range.

-

Carboxyl Carbon (-COOH): A signal in the downfield region, typically > δ 170 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic absorptions for the hydroxyl and carboxyl functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Phenol) | ~3600 cm⁻¹ | Sharp (if non-H-bonded), or broad |

| O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ | Very broad, often obscuring C-H stretches |

| C-H Stretch (Alkyl) | 2850-3000 cm⁻¹ | Medium to strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | Strong, sharp |

| C=C Stretch (Aromatic) | ~1600 & ~1450 cm⁻¹ | Medium |

| C-O Stretch (Phenol) | ~1200 cm⁻¹ | Strong |

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 264 . A prominent fragmentation pattern would involve the loss of a methyl group (-15) from a tert-butyl group to form a stable benzylic-type cation, resulting in a strong peak at m/z = 249 . Another likely fragmentation is the loss of the carboxyl group (-45).

Chemical Reactivity and Antioxidant Mechanism

The chemical utility of this compound is defined by the reactivity of its hindered phenolic core.

The Mechanism of Radical Scavenging

As a primary antioxidant, its principal role is to intercept and neutralize chain-propagating free radicals (ROO•), thereby terminating the auto-oxidation cycle of organic materials.[6] This process is governed by the donation of the hydrogen atom from its phenolic hydroxyl group.

-

Initiation: A substrate (RH) is exposed to an initiator (e.g., heat, UV light), forming an alkyl radical (R•).

-

Propagation: The alkyl radical reacts rapidly with oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating a destructive chain reaction.

-

Termination (The Role of the Hindered Phenol): this compound (ArOH) intervenes by donating its phenolic hydrogen to the peroxyl radical. This neutralizes the aggressive radical (forming ROOH) and generates a phenoxy radical (ArO•).

The key to the effectiveness of hindered phenols lies in the nature of this phenoxy radical. The bulky tert-butyl groups at the ortho positions provide steric hindrance, which serves two critical functions:

-

It protects the hydroxyl group, making it less likely to engage in unwanted side reactions.[7]

-

It stabilizes the resulting phenoxy radical, delocalizing the unpaired electron across the aromatic ring and preventing it from initiating a new oxidation chain. This makes the phenoxy radical a poor chain carrier.

Caption: Antioxidant mechanism of a hindered phenol.

Quantitative Antioxidant Activity (DPPH/ABTS Assays)

Standard methods for quantifying antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[8] Both assays rely on the ability of an antioxidant to donate a hydrogen atom or electron to a stable colored radical, causing a color change that can be measured spectrophotometrically. The result is often expressed as an IC₅₀ value—the concentration of the antioxidant required to scavenge 50% of the radicals.

While specific IC₅₀ values for this compound are not widely reported, studies on other hydroxyphenylacetic acids show a strong dependence on the substitution pattern of the phenol ring.[9] For instance, compounds with a catechol (3,4-dihydroxy) moiety are exceptionally potent. For the title compound, the hindered phenol structure is the primary determinant of its activity.

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction: In a series of test tubes or a 96-well plate, add increasing concentrations of the test compound solution. Add the DPPH working solution to each, mix, and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (~517 nm) using a spectrophotometer. A control containing only the solvent and DPPH is also measured.

-

Calculation: The percentage of radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value is the concentration that corresponds to 50% inhibition.

Stability and Handling

As a phenolic compound, this compound is susceptible to degradation, primarily through oxidation. This process can be accelerated by exposure to light, elevated temperatures, and oxidizing agents.[10] Degradation can lead to the formation of colored quinone-type structures, which may compromise its efficacy and the quality of the final product.

For optimal long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, protected from light in tightly sealed containers.[10] Stability should be monitored using a validated, stability-indicating method such as HPLC, which can separate the parent compound from any potential degradation products.

Conclusion and Future Outlook

This compound embodies the classical chemical principles of the hindered phenolic antioxidant class. Its structure is purpose-built for radical scavenging, with the sterically shielded hydroxyl group serving as an efficient hydrogen donor and the bulky substituents ensuring the stability of the resulting phenoxy radical. While a comprehensive set of experimental data for this specific molecule is not as abundant as for some of its commercial counterparts, its properties can be confidently inferred from its structure and the extensive knowledge base surrounding this class of compounds.

For researchers in drug development and materials science, this molecule represents not just a functional antioxidant but also a versatile scaffold. The carboxylic acid handle provides a convenient point for chemical modification, allowing for its incorporation into larger molecules, polymers, or delivery systems to impart localized antioxidant protection. Further research to quantify its antioxidant efficacy relative to standards like BHT and Trolox, and to fully characterize its spectroscopic signature, would be invaluable contributions to the field.

References

A comprehensive list of sources is provided below for verification and further reading.

- Molecules. 2021; 26(11):3396. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

- Vinati Organics. 2024. Mechanism of Hindered Phenol Antioxidant. [Link]

- AMFINE. Hindered Phenols | Antioxidants for Plastics. [Link]

- NIH National Center for Biotechnology Information. 2023. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. [Link]

- Partners in Chemicals. 2022. Hindered phenolic antioxidants for protection of polymers. [Link]

- ResearchGate.

- Google Patents. Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.

- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 15007, 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [Link]

- ResearchGate. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

- Fisher Scientific. 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid, Thermo Scientific. [Link]

- ResearchGate. Synthesis and Chemical Transformations of β-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionic Hydrazide. [Link]

- AppliChem. 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid. [Link]

- NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 127, 4-Hydroxyphenylacetic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4) 1H NMR [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. appchemical.com [appchemical.com]

- 6. dpph assay ic50: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (CAS: 1611-03-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (CAS: 1611-03-6), a sterically hindered phenolic compound with significant antioxidant properties. This document delves into its chemical and physical characteristics, explores potential synthetic pathways, and elucidates its mechanism of action as a free-radical scavenger. Furthermore, it outlines experimental protocols for its analysis and discusses its potential applications in research and drug development, supported by diagrams and structured data for clarity and ease of comprehension.

Introduction and Chemical Identity

This compound is a synthetic organic compound characterized by a phenylacetic acid core substituted with two bulky tert-butyl groups ortho to a hydroxyl group. This "hindered phenol" structure is central to its potent antioxidant activity. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenoxyl radical formed upon donation of a hydrogen atom, thereby increasing its efficacy as a radical scavenger. While it shares structural similarities with widely used antioxidants like Butylated Hydroxytoluene (BHT), the presence of the acetic acid moiety provides a site for further chemical modification, making it a molecule of interest for the development of novel therapeutic agents and functional materials. This compound is often used in cosmetics and food packaging and is also available for research purposes.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1611-03-6 | |

| Molecular Formula | C₁₆H₂₄O₃ | |

| Molecular Weight | 264.36 g/mol | |

| IUPAC Name | 2-(3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid | N/A |

| Appearance | White to cream crystals or powder | Thermo Fisher Scientific |

| Melting Point | 153.0-160.0 °C | Thermo Fisher Scientific |

| Purity | ≥97.5% (Silylated GC, Aqueous acid-base Titration) | Thermo Fisher Scientific |

| SMILES | CC(C)(C)c1cc(CC(=O)O)cc(c1O)C(C)(C)C |

Synthesis and Manufacturing

A key precursor for this synthesis is 3',5'-di-tert-butyl-4'-hydroxyacetophenone. This starting material can be synthesized from 2,6-di-tert-butylphenol via a Friedel-Crafts acylation.

Proposed Synthetic Pathway: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction of 3',5'-di-tert-butyl-4'-hydroxyacetophenone with sulfur and a secondary amine, such as morpholine, would yield the corresponding thiomorpholide. Subsequent hydrolysis of this intermediate would produce the target molecule, this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Willgerodt-Kindler Reaction (General Procedure)

-

Step 1: Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 3',5'-di-tert-butyl-4'-hydroxyacetophenone, elemental sulfur, and a slight excess of morpholine. Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 2: Hydrolysis: Once the reaction is complete, cool the mixture and remove the excess morpholine under reduced pressure. To the resulting crude thiomorpholide, add a solution of a strong acid or base (e.g., aqueous HCl or NaOH) and heat to reflux to facilitate hydrolysis.

-

Step 3: Isolation and Purification: After hydrolysis, cool the reaction mixture and acidify (if a basic hydrolysis was performed) to precipitate the crude this compound. The solid product can then be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Action and Biological Activity

The primary mechanism of action for this compound is its function as a hindered phenolic antioxidant . This activity is rooted in its ability to donate the hydrogen atom from its phenolic hydroxyl group to neutralize damaging free radicals.

Free Radical Scavenging

The process of oxidative stress involves the generation of highly reactive free radicals that can damage cellular components such as lipids, proteins, and DNA. This compound can interrupt the chain reactions initiated by these radicals.

Caption: Mechanism of free radical scavenging by a hindered phenolic antioxidant.

The resulting phenoxyl radical is stabilized by two key features:

-

Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring.

-

Steric Hindrance: The bulky tert-butyl groups physically obstruct the radical center, preventing it from participating in further propagation reactions.

Potential Cellular Effects

While specific studies on the cellular signaling pathways modulated by this compound are limited, its structural analogs and metabolites of larger antioxidants have been investigated. For instance, 3,4-dihydroxyphenylacetic acid, a metabolite of quercetin, has been shown to protect pancreatic β-cells from cholesterol-induced dysfunction by mitigating oxidative stress and apoptosis.[5] It is plausible that this compound could exert protective effects on cells through similar mechanisms, such as the modulation of cellular redox balance and the activation of antioxidant response elements. Further research is warranted to elucidate its specific interactions with cellular signaling cascades.

Experimental Protocols for Analysis and Evaluation

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the quality control and quantification of this compound. While a specific validated method for this compound is not widely published, a general reverse-phase HPLC protocol can be adapted from methods used for similar phenolic acids.[6][7]

Table 2: General HPLC Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid or formic acid), gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 30-40 °C |

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of the analyte in the samples by comparing the peak area with the calibration curve.

In Vitro Antioxidant Activity Assays

The antioxidant capacity of this compound can be quantitatively assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

Prepare a positive control (e.g., ascorbic acid or Trolox) in the same concentration range.

-

-

Assay Procedure (96-well plate):

-

Add 100 µL of each sample dilution to the wells.

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.

-

Prepare dilutions of the test compound and a positive control as in the DPPH assay.

-

-

Assay Procedure (96-well plate):

-

Add 10 µL of each sample dilution to the wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6-10 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition and the IC50 value.

-

Caption: General workflow for in vitro antioxidant assays.

Safety and Handling

Based on available safety data for structurally related compounds, this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Perspectives

This compound is a potent antioxidant with a chemical structure that makes it an interesting candidate for further investigation in the fields of drug development and materials science. Its hindered phenolic core provides robust free-radical scavenging capabilities, while the acetic acid side chain offers a versatile handle for the synthesis of more complex derivatives.

Future research should focus on several key areas:

-

Optimization of Synthesis: Development of a high-yield, scalable, and environmentally friendly synthesis protocol.

-

Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies to quantify its antioxidant efficacy and to elucidate its specific effects on cellular signaling pathways related to oxidative stress, inflammation, and apoptosis.

-

Pharmacokinetic and Toxicological Profiling: In-depth studies to understand its absorption, distribution, metabolism, excretion (ADME), and to establish a comprehensive safety profile.

-

Derivative Synthesis and Screening: Leveraging the acetic acid moiety to create novel derivatives with enhanced biological activity or targeted delivery properties.

By addressing these research avenues, the full potential of this compound as a valuable molecule in various scientific and industrial applications can be realized.

References

- Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3(1), 83-107.

- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.

- Kindler, K. (1923). Studien über den Mechanismus chemischer Reaktionen. I. Reduktion von Amiden und die Überführung von Ketonen in Amine. Liebigs Annalen der Chemie, 431(1), 187-230.

- Daniel, J. W., & Gage, J. C. (1965). The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in the rat and in man. Food and Cosmetics Toxicology, 3(3), 405-415.

- Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.

- Wikipedia. (n.d.). Willgerodt rearrangement.

- Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants. Journal of the American Chemical Society, 123(6), 1173-1183.

- Dacre, J. C. (1960). The metabolism of 3: 5-di-tert.-butyl-4-hydroxytoluene and 3: 5-di-tert.-butyl-4-hydroxybenzoic acid in the rabbit. Biochemical Journal, 78(3), 758.

- Daniel, J. W., Gage, J. C., & Jones, D. I. (1968). The metabolism of di-(3, 5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. Biochemical Journal, 106(3), 783-790.

- European Patent Office. (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.

- Guan, Y. (2009). Willgerodt-Kindler Reaction.

- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.

- SynArchive. (n.d.). Willgerodt-Kindler Reaction.

- Sanchez-Rodriguez, E., et al. (2015). 3, 4-Dihydroxyphenylacetic acid, a microbiota-derived metabolite of quercetin, protects against pancreatic β-cells dysfunction induced by high cholesterol. Redox Biology, 5, 239-247.

- Wang, W., et al. (2021). Rat Metabolism Study Suggests 3-(3, 5-Di-tert-butyl-4-hydroxyphenyl) propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3, 5-Di-tert-butyl-4-hydroxyphenyl) propionate Antioxidants. Environmental Science & Technology, 55(20), 14051-14058.

- Kobrin, V. S., et al. (2003). Using 2,6-Di-tert-butylphenol for Obtaining of bis [3-(3,5-Di-tert-butyl-4-hydroxyphenyl) propyl] phtalate by Ecological Acceptable Industrial Method. Chemistry for Sustainable Development, 11(2), 223-227.

- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

- Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid.

- ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method.

- Lee, Y. J., et al. (2005). Antioxidant activity of 3, 4, 5-trihydroxyphenylacetamide derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3287-3293.

- ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA....

- ResearchGate. (n.d.). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides.

- MDPI. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.

- NIH. (2024). Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease.

- NIH. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.

- ResearchGate. (n.d.). IC 50 concentrations of DPPH scavenging capacity of bioactive compounds.

Sources

- 1. synarchive.com [synarchive.com]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. 3,4-Dihydroxyphenylacetic acid, a microbiota-derived metabolite of quercetin, protects against pancreatic β-cells dysfunction induced by high cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of a Hindered Phenolic Acid: A Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Molecule Amidst a Family of Antioxidants

In the vast field of chemical biology and drug discovery, precise molecular identification and understanding of a compound's specific activities are paramount. This guide focuses on 3,5-di-tert-butyl-4-hydroxyphenylacetic acid , a sterically hindered phenolic compound. While structurally related to well-known antioxidants, this specific molecule is often subject to misidentification in commercial and technical literature, where its properties are frequently conflated with those of its more famous relatives, such as Butylated Hydroxytoluene (BHT) and its propionic acid analog.

This in-depth guide aims to provide a clear and accurate technical overview of this compound. We will delineate its precise chemical identity, differentiate it from structurally similar compounds, and discuss its potential applications based on the well-established chemistry of hindered phenols. This document will serve as a reliable resource for researchers, enabling a more informed approach to its use in experimental design and as a potential building block in drug development.

Nomenclature and Chemical Identity: Establishing a Clear Profile

To ensure clarity and precision, it is essential to begin with a comprehensive identification of this compound.

Synonyms and Identifiers

A multitude of synonyms are used in literature and commercial listings, which can be a source of confusion. The following table provides a consolidated list of names and chemical identifiers for this compound.

| Identifier Type | Value | Source |

| IUPAC Name | 2-(3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid | [1] |

| CAS Number | 1611-03-6 | [2][3][4] |

| Molecular Formula | C₁₆H₂₄O₃ | [2][4] |

| Molecular Weight | 264.36 g/mol | [2] |

| Synonyms | (3,5-Di-t-butyl-4-hydroxyphenyl)acetic acid, 2-[3,5-Di(tert-butyl)-4-hydroxyphenyl]acetic acid, Benzeneacetic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | [5] |

Chemical and Physical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and reactivity.

| Property | Value | Source |

| Appearance | White to cream crystals or powder | [1][3] |

| Melting Point | 153-160 °C | [1][3] |

| pKa (Predicted) | 4.51 ± 0.10 | [4] |

| Storage | Ambient temperatures | [4] |

Differentiating from Structurally Related Antioxidants: A Common Point of Confusion

A significant challenge in researching this compound is the frequent misattribution of properties from other well-known antioxidants. It is crucial to distinguish it from these related compounds to understand its unique potential.

The Hindered Phenol Family

The core functional group of this family is the 2,6-di-tert-butylphenol moiety. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which is key to the antioxidant activity of these compounds. This structural feature stabilizes the phenoxyl radical that forms upon scavenging a free radical, preventing it from participating in further undesirable reactions.

Caption: Workflow for the DPPH antioxidant activity assay.

Conclusion

This compound is a distinct chemical entity within the broader class of hindered phenolic antioxidants. While its specific biological activities are not as well-documented as those of its close relatives, its chemical structure provides a strong basis for its utility as a potent antioxidant, a versatile chemical intermediate, and a crucial analytical standard. By carefully distinguishing this compound from others in its class and employing rigorous, validated experimental protocols, researchers can accurately explore its potential and contribute to a clearer understanding of its role in science and drug discovery.

References

- Biosynth. (n.d.). This compound | 1611-03-6 | FD137788. Retrieved from Biosynth website.

Sources

An In-depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylacetic acid: Structure, Function, and Experimental Insights

Abstract

3,5-di-tert-butyl-4-hydroxyphenylacetic acid is a synthetic phenolic compound that has garnered significant interest for its potent antioxidant and anti-inflammatory properties. Structurally, it belongs to the class of hindered phenols, a group of compounds known for their stability and efficacy in scavenging free radicals. This technical guide provides a comprehensive overview of the molecule's chemical structure, physicochemical properties, and underlying mechanisms of its biological activity. We delve into its function as a potent antioxidant, exploring its radical-scavenging capabilities and its role in mitigating oxidative stress. Furthermore, this guide elucidates its anti-inflammatory actions, with a focus on its potential to modulate key inflammatory pathways. Detailed experimental protocols are provided to facilitate further research and application of this compound in various scientific and therapeutic contexts.

Introduction

Phenolic compounds are a vast and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1] Oxidative stress, the imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound, a derivative of 4-hydroxyphenylacetic acid, is a synthetic phenolic antioxidant designed for enhanced stability and activity. Its bulky tert-butyl groups sterically hinder the hydroxyl group, which influences its reactivity and contributes to its efficacy as a chain-breaking antioxidant. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of this promising molecule.

Chemical Structure and Physicochemical Properties

The unique chemical architecture of this compound is central to its function. The molecule consists of a phenylacetic acid core with two tert-butyl groups positioned ortho to a hydroxyl group on the phenyl ring.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₃ | [2][3] |

| Molecular Weight | 264.36 g/mol | [2][3] |

| CAS Number | 1611-03-6 | [2] |

| Appearance | White to cream crystals or powder | [4] |

| Melting Point | 153.0-160.0 °C | [4] |

| pKa (Predicted) | 4.51 ± 0.10 | [2] |

| XLogP3-AA | 4.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis and Characterization

While several synthetic routes exist, a common laboratory-scale synthesis of this compound involves the alkylation of 2,6-di-tert-butylphenol. A generalized synthetic workflow is outlined below.

Caption: Generalized synthesis workflow for this compound.

A more direct synthesis involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate in the presence of a base and dimethyl sulfoxide as a promoter, which yields the methyl ester of the target compound.[5] Subsequent hydrolysis of the ester provides this compound. Characterization of the final product is typically achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Mechanism of Action

The biological activities of this compound are primarily attributed to its potent antioxidant and anti-inflammatory properties.

Antioxidant Function

The antioxidant mechanism of hindered phenols like this compound is well-established. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new radical chains.

Three primary mechanisms have been proposed for the reaction between phenolic compounds and free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH): Hydrogen Atom Transfer (HAT), single Electron Transfer (ET), and Sequential Proton-Loss Electron Transfer (SPLET).[6] The predominant mechanism is influenced by the structure of the phenol and the reaction conditions.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of many diseases. The anti-inflammatory effects of this compound and its derivatives are an active area of research. Evidence suggests that these compounds can modulate key inflammatory pathways.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[7] Phenylacetic acid derivatives, a class to which this compound belongs, have been shown to inhibit COX enzymes.[8] The carboxylate group of these inhibitors can interact with key residues, such as Tyr-385 and Ser-530, at the apex of the COX active site, thereby blocking substrate access.[8]

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[9] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[] Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[] Certain phenolic compounds have been shown to inhibit NF-κB activation, presenting a promising strategy for controlling inflammation.[11] The potential of this compound to modulate this pathway warrants further investigation.

Caption: Potential modulation of the canonical NF-κB signaling pathway.

Key Biological Activities and Therapeutic Potential

Derivatives and related structures of this compound have demonstrated significant biological activities in preclinical studies.

-

Anti-inflammatory Effects: A synthesized molecule incorporating a 3,5-di-tert-butyl-4-hydroxyphenyl group exhibited significant anti-inflammatory activity in both acute and chronic inflammation models, comparable to the standard drug ibuprofen.[12] Another study on a novel di-tert-butylphenol compound showed a reduction in paw edema and levels of inflammatory mediators like PGE2, TNF-α, and IL-1β in mice.[13][14]

-

Antinociceptive Properties: The aforementioned di-tert-butylphenol compound also demonstrated pain-reducing effects in various mouse models of nociception.[13][14]

These findings highlight the therapeutic potential of compounds containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety for inflammatory conditions and pain management.

Experimental Protocols

To facilitate the investigation of this compound's biological activities, a detailed protocol for a common in vitro antioxidant assay is provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid, simple, and widely used method to screen the antioxidant capacity of compounds.[6][15]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow. This change is measured spectrophotometrically at approximately 517 nm.[1]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Trolox, Ascorbic acid)

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be protected from light.

-

Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).[6] Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

-

Assay Protocol: a. To each well of a 96-well plate, add 20 µL of the test compound or control solution at different concentrations. b. Add 180-200 µL of the DPPH working solution to each well. c. Mix well and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). d. Measure the absorbance at 517 nm using a microplate reader. e. A blank well containing only the solvent and DPPH solution should be included.

-

Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

Determination of IC₅₀: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[15]

Conclusion and Future Directions

This compound is a molecule with significant potential, primarily due to its robust antioxidant and anti-inflammatory properties. The sterically hindered phenolic structure provides a stable and effective platform for radical scavenging, while its phenylacetic acid core offers a scaffold for potential interactions with key inflammatory enzymes like COX. Preclinical studies on related compounds have provided compelling evidence of their therapeutic efficacy in models of inflammation and pain.

Future research should focus on a more detailed elucidation of its mechanism of action, particularly its effects on the NF-κB and other inflammatory signaling pathways. In vivo studies are necessary to evaluate its pharmacokinetic profile, bioavailability, and efficacy in relevant disease models. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of new derivatives with enhanced potency and selectivity, paving the way for the development of novel therapeutics for a range of oxidative stress- and inflammation-related diseases.

References

[6] DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. [Link]

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. [Link]

[16] DPPH assay and TPC assays - YouTube. [Link]

[15] DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - NIH. [Link]

[12] Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed. [Link]

[17] 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem. [Link]

[13] Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - ResearchGate. [Link]

[14] Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed. [Link]

[18] tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di - PubMed. [Link]

[19] Thiodiethylene bis[3‐(3,5‐di‐tert‐butyl‐4‐ hydroxyphenyl)propionate] - Publisso. [Link]

[20] Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6) - Cheméo. [Link]

[21] Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid. [Link]

[22] Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats | CoLab.

[23] Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI. [Link]

[24] Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin - ResearchGate. [Link]

[5] The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed. [Link]

[9] The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - MDPI. [Link]

[25] Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies. [Link]

[26] The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - ResearchGate. [Link]

[8] Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed Central. [Link]

[7] Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC - PubMed Central. [Link]

[27] Mechanism of NF-κB activation by PA. PA and TLR4 share some of the... - ResearchGate. [Link]

[28] NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - PubMed Central. [Link]

[29] CYCLOOXYGENASE COMPETITIVE INHIBITORS ALTER TYROSYL RADICAL DYNAMICS IN PROSTAGLANDIN H SYNTHASE-2 - PMC - PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 5 g | Request for Quote [thermofisher.com]

- 5. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. series.publisso.de [series.publisso.de]

- 20. 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 21. data.epo.org [data.epo.org]

- 22. Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats | CoLab [colab.ws]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. stabilization-technologies.com [stabilization-technologies.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. CYCLOOXYGENASE COMPETITIVE INHIBITORS ALTER TYROSYL RADICAL DYNAMICS IN PROSTAGLANDIN H SYNTHASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Abstract

3,5-di-tert-butyl-4-hydroxyphenylacetic acid is a phenolic compound with significant therapeutic potential, primarily attributed to its antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of its mechanism of action, drawing upon its structural characteristics and parallels with related molecules. We will delve into its potent free radical scavenging capabilities and explore its likely role as a modulator of key inflammatory pathways, including the inhibition of cyclooxygenase enzymes. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's biological activities.

Introduction

This compound belongs to the class of sterically hindered phenols, a group of compounds renowned for their antioxidant properties. The presence of bulky tert-butyl groups at the ortho positions to the phenolic hydroxyl group confers significant stability to the resulting phenoxyl radical, making it an effective free radical scavenger. This structural feature is central to its primary mechanism of action as an antioxidant. Furthermore, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a plausible role in modulating inflammatory responses, a key area of investigation for its therapeutic applications.

Antioxidant Mechanism of Action

The primary antioxidant activity of this compound stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This process is highly efficient due to the steric hindrance provided by the two tert-butyl groups.

Free Radical Scavenging

The core of its antioxidant action is the termination of radical chain reactions. The phenolic hydroxyl group readily donates its hydrogen atom to a free radical (R•), thereby neutralizing it and forming a stable, resonance-stabilized phenoxyl radical.

-

Reaction: R• + Ar-OH → R-H + Ar-O•

The resulting phenoxyl radical is relatively stable and unreactive due to two main factors:

-

Steric Hindrance: The bulky tert-butyl groups physically obstruct the radical center on the oxygen atom, preventing it from initiating new radical chains.

-

Resonance Stabilization: The unpaired electron can be delocalized over the aromatic ring, further contributing to its stability.

This high stability prevents the propagation of the radical chain reaction, which is the hallmark of potent antioxidants.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process in which free radicals attack lipids in cell membranes, leading to cellular damage. This compound can effectively inhibit this process by intercepting the lipid peroxyl radicals (LOO•) that propagate the chain reaction.

Experimental Workflow for Antioxidant Activity Assessment

A common method to quantify the radical scavenging activity of compounds like this compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Caption: Workflow for DPPH Radical Scavenging Assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound to respective wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.[1]

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are likely mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. While direct experimental data for this specific compound is limited, its structural features and the known activities of related molecules provide a strong basis for its proposed mechanisms.

Inhibition of Cyclooxygenase (COX) Enzymes

The most probable anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Many NSAIDs exert their effects by inhibiting these enzymes.

Given that derivatives of di-tert-butylphenol have shown selective and potent inhibition of COX-2, it is highly probable that this compound also acts as a COX inhibitor.[2]

Caption: Inhibition of the Cyclooxygenase Pathway.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, phenolic compounds are known to modulate intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The two primary pathways of interest are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is plausible that this compound could interfere with this pathway, potentially by inhibiting IκB phosphorylation or NF-κB nuclear translocation.

-

MAPK Pathway: The MAPK family of proteins (including p38, JNK, and ERK) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Inhibition of MAPK phosphorylation can lead to a downstream reduction in the synthesis of pro-inflammatory cytokines and enzymes like COX-2. The effect of this compound on these pathways warrants further investigation.

Experimental Workflow for In Vitro Anti-inflammatory Activity Assessment

A typical workflow to assess the anti-inflammatory potential of a compound involves a series of cell-based assays.

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

-

Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. A reduction in nitrite levels in treated cells compared to LPS-stimulated control cells indicates an anti-inflammatory effect.

Metabolism

The metabolic fate of this compound in vivo has not been extensively studied. However, based on the metabolism of structurally similar hindered phenols like butylated hydroxytoluene (BHT), a likely metabolic pathway can be proposed. The major metabolic transformations are expected to involve oxidation of the alkyl substituents on the aromatic ring.

A related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, has been identified as a urinary biomarker for exposure to certain antioxidants, suggesting it is a stable metabolite.[3] For this compound, it is plausible that it undergoes similar oxidative metabolism, potentially leading to the formation of more polar derivatives that can be conjugated and excreted. Further studies using techniques like mass spectrometry are needed to fully elucidate its metabolic pathways.

Conclusion

This compound is a molecule with a well-defined antioxidant mechanism of action, primarily driven by its sterically hindered phenolic structure that enables efficient free radical scavenging. Its anti-inflammatory properties are strongly suggested by its structural similarity to known COX inhibitors and other phenolic compounds that modulate key inflammatory signaling pathways like NF-κB and MAPK. While direct experimental evidence for its effects on these specific pathways is still emerging, the existing data on related compounds provides a solid foundation for its proposed mechanisms. Further research, particularly quantitative studies on its COX inhibitory activity and its impact on inflammatory signaling cascades, will be crucial in fully realizing its therapeutic potential.

References

- In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. (2024). National Institutes of Health.

- ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.

- PubMed. (1995). Phenols inhibit prostaglandin E2 synthesis in A23187-stimulated human whole blood and modify the ratio of arachidonic acid metabolites.

- MDPI. (n.d.). DPPH Radical Scavenging Assay.

- AACR Journals. (2009). Curcumin blocks prostaglandin E2 biosynthesis through direct inhibition of the microsomal prostaglandin E2 synthase-1.

- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice.

- National Institutes of Health. (1967). The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat.

- PubMed. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants.

- National Institutes of Health. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy.

- National Institutes of Health. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview.

- Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.

- National Institutes of Health. (2006). An Ortho Dimer of Butylated Hydroxyanisole Inhibits Nuclear Factor Kappa B Activation and Gene Expression of Inflammatory Cytokines in Macrophages Stimulated by Porphyromonas Gingivalis Fimbriae.

- National Institutes of Health. (1969). The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in the rat and in man.

- National Institutes of Health. (n.d.). The metabolism of 3:5-di-tert.-butyl-4-hydroxytoluene and 3:5-di-tert.-butyl-4-hydroxybenzoic acid in the rabbit.

- National Institutes of Health. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties.

- PubMed. (2022). 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice.

- ResearchGate. (n.d.). Sterically Hindered Phenols as Antioxidant.

- Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO.

- National Institutes of Health. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.

- ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for compounds 1-13, celecoxib and zileuton.

- PubMed. (n.d.). A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases.

- Abeomics. (n.d.). NF-kB Reporter Assay|Compound Screening Services.

- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

antioxidant activity of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

An In-depth Technical Guide to the Antioxidant Activity of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide offers a comprehensive examination of the antioxidant properties of this compound, a prominent member of the sterically hindered phenolic antioxidant family. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core mechanistic principles, details robust experimental protocols for activity assessment, and contextualizes its efficacy through structure-activity relationships. We will explore its function as a potent free radical scavenger, grounded in the unique structural features that govern its reactivity and stability. The guide provides validated, step-by-step methodologies for key in vitro assays, including DPPH, ABTS, and lipid peroxidation inhibition, enabling researchers to reliably quantify and compare its antioxidant potential.

Introduction: The Significance of Sterically Hindered Phenolic Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Phenolic compounds are a major class of antioxidants capable of mitigating oxidative damage.[1]

This compound belongs to a specific subclass known as sterically hindered phenols. This class is structurally characterized by the presence of bulky alkyl groups, typically tert-butyl, at the ortho positions (C3 and C5) relative to the phenolic hydroxyl group.[1][2] This structural arrangement is not incidental; it is the primary determinant of the compound's potent and controlled antioxidant activity. The bulky tert-butyl groups enhance the molecule's lipophilicity, influence the reactivity of the hydroxyl group, and, most critically, stabilize the resulting phenoxyl radical formed during the scavenging process.[3] This guide will dissect these features to provide a foundational understanding of the compound's function.

Core Mechanism of Antioxidant Action: Radical Scavenging via Hydrogen Atom Transfer

The principal mechanism by which this compound exerts its antioxidant effect is through free radical scavenging.[4] This process involves the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to a highly reactive free radical (R•), thereby neutralizing the radical and terminating the damaging chain reaction.[2][4]

The reaction can be summarized as: Ar-OH + R• → Ar-O• + RH

Where Ar-OH is the phenolic antioxidant and R• is a reactive free radical.

The efficacy of this process is governed by two key structural features:

-

The Phenolic Hydroxyl Group : This group provides the labile hydrogen atom for donation.

-

Ortho-position tert-Butyl Groups : These bulky substituents play a crucial role. They sterically hinder the hydroxyl group, which can modulate its reactivity. More importantly, they provide significant electronic stabilization to the phenoxyl radical (Ar-O•) that is formed after hydrogen donation.[3] This stabilization is critical because it prevents the newly formed phenoxyl radical from becoming a pro-oxidant and initiating new radical chains.[3] The delocalization of the unpaired electron across the aromatic ring is enhanced by these electron-donating groups, making the phenoxyl radical relatively stable and unreactive.[2]

The following diagram illustrates this fundamental mechanism.

Caption: Mechanism of free radical scavenging by a hindered phenol.

Quantitative Assessment of Antioxidant Activity: In Vitro Assays

To quantify the antioxidant capacity of this compound, several standardized in vitro assays are employed. These assays provide reproducible measures of radical scavenging activity, allowing for comparison with other compounds and established standards like Trolox or Butylated Hydroxytoluene (BHT).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[5][6]

-

Principle : The assay utilizes the stable free radical DPPH•, which has a deep purple color in solution with a characteristic strong absorption maximum around 517 nm.[5][6] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form DPPH-H. This reduction leads to a stoichiometric loss of the purple color, which is measured as a decrease in absorbance at 517 nm.[5] The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.

-

Reagent Preparation :

-

DPPH Stock Solution (0.2 mM) : Accurately weigh 7.89 mg of DPPH and dissolve it in 100 mL of methanol or ethanol.[5] Protect this solution from light by wrapping the flask in aluminum foil. It is recommended to prepare this solution fresh before use.[5]

-

Test Compound Stock Solution (e.g., 1 mg/mL) : Prepare a stock solution of this compound in methanol or ethanol.

-

Working Solutions : Perform serial dilutions from the stock solution to create a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control : Prepare working solutions of a standard antioxidant like Trolox or Ascorbic Acid at the same concentrations.

-

-

Assay Procedure (96-well plate format) :

-

Add 100 µL of each working solution concentration (test compound and positive control) to triplicate wells.

-

Add 100 µL of the solvent (methanol/ethanol) to a set of triplicate wells to serve as the negative control.

-

Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5]

-

-

Measurement and Calculation :

-

Measure the absorbance of all wells at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the negative control (DPPH solution + solvent).

-

A_sample is the absorbance of the DPPH solution with the test compound or standard.

-

-

Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value signifies higher antioxidant activity.[4]

-

Caption: Standard workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another robust method for determining the total antioxidant capacity of both hydrophilic and lipophilic compounds.[7]

-

Principle : This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[7] ABTS is oxidized using a strong oxidizing agent like potassium persulfate to generate the radical cation, which is a stable, blue-green chromophore with maximum absorbance at 734 nm.[7][8] In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to the neutral ABTS form, causing the solution to decolorize. The extent of color reduction is proportional to the antioxidant concentration.[7]

-

Reagent Preparation :

-

ABTS Stock Solution (7 mM) : Prepare a 7 mM aqueous solution of ABTS.

-

Potassium Persulfate Solution (2.45 mM) : Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

ABTS•+ Radical Solution : Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][9] This generates the stable blue-green radical solution.

-

Working ABTS•+ Solution : Before the assay, dilute the radical solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

-

Assay Procedure (96-well plate format) :

-

Prepare serial dilutions of the test compound and a standard (e.g., Trolox) as described for the DPPH assay.

-

Add 10 µL of each diluted sample or standard to triplicate wells.

-

Add 190 µL of the working ABTS•+ solution to each well.

-

Mix and incubate at room temperature for a specified time (e.g., 6-10 minutes).[10]

-

-

Measurement and Calculation :

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity using the same formula as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , which is determined by comparing the scavenging activity of the test compound to that of Trolox.

-

Caption: Workflow for the ABTS radical cation decolorization assay.

Inhibition of Lipid Peroxidation Assay

While DPPH and ABTS assays are excellent for screening, they measure activity against artificial radicals. Lipid peroxidation assays are more biologically relevant as they assess the ability of an antioxidant to inhibit the oxidative degradation of lipids, a key process in cellular injury.[11]

-